molecular formula C17H10ClF2N7Na2O7S2 B13407807 disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate CAS No. 83763-54-6

disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate

Cat. No.: B13407807
CAS No.: 83763-54-6
M. Wt: 607.9 g/mol
InChI Key: NKHYBWNQSRXAQY-UHFFFAOYSA-L
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Description

Disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate is a synthetic organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its complex structure, which includes multiple functional groups such as sulfonate, diazenyl, and carbamoylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound containing electron-donating groups to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation, where sulfonic acid groups are introduced into the aromatic ring.

    Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining biological specimens for microscopic analysis.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s diazenyl group can form covalent bonds with amino acids in proteins, leading to changes in protein structure and function. Additionally, its sulfonate groups enhance solubility and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate can be compared with other azo compounds and sulfonated dyes:

    Similar Compounds:

    Uniqueness: The presence of the 5-chloro-2,6-difluoropyrimidin-4-yl group and the specific arrangement of functional groups make it unique in terms of its chemical reactivity and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83763-54-6

Molecular Formula

C17H10ClF2N7Na2O7S2

Molecular Weight

607.9 g/mol

IUPAC Name

disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate

InChI

InChI=1S/C17H12ClF2N7O7S2.2Na/c18-13-14(19)24-16(20)25-15(13)22-7-1-3-9(11(5-7)23-17(21)28)26-27-10-4-2-8(35(29,30)31)6-12(10)36(32,33)34;;/h1-6H,(H3,21,23,28)(H,22,24,25)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

NKHYBWNQSRXAQY-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C(=NC(=N2)F)F)Cl)NC(=O)N)N=NC3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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